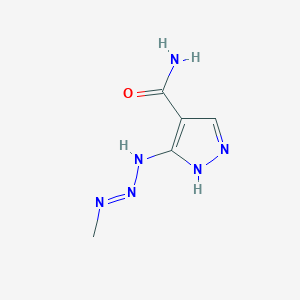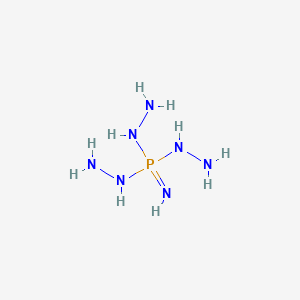
Phosphorimidic trihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorimidic trihydrazide is a compound that belongs to the class of phosphoramides It is characterized by the presence of a phosphorus atom bonded to three hydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorimidic trihydrazide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorimidic trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different phosphoramide derivatives.
Substitution: It can participate in substitution reactions where one or more hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Applications De Recherche Scientifique
Phosphorimidic trihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramide compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphorimidic trihydrazide exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
Phosphorimidic trihydrazide can be compared with other similar compounds, such as:
Phosphoramide: Both compounds contain a phosphorus-nitrogen bond, but phosphoramide lacks the hydrazide groups.
Phosphorothioamide: This compound contains a sulfur atom in place of one of the oxygen atoms in this compound.
Hydrazones: These compounds contain a carbon-nitrogen double bond, but lack the phosphorus atom present in this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
34858-93-0 |
|---|---|
Formule moléculaire |
H10N7P |
Poids moléculaire |
139.10 g/mol |
Nom IUPAC |
dihydrazinylphosphinimylhydrazine |
InChI |
InChI=1S/H10N7P/c1-5-8(4,6-2)7-3/h1-3H2,(H4,4,5,6,7) |
Clé InChI |
WXZLAYKHNRZEQM-UHFFFAOYSA-N |
SMILES canonique |
NNP(=N)(NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


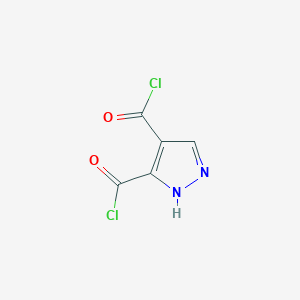
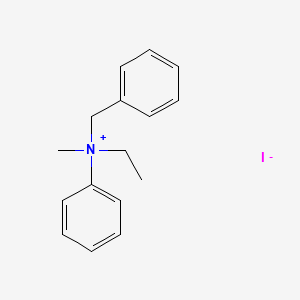
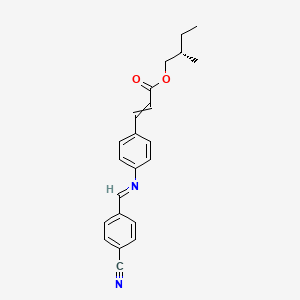
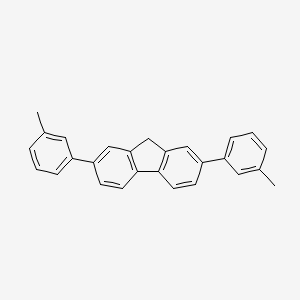
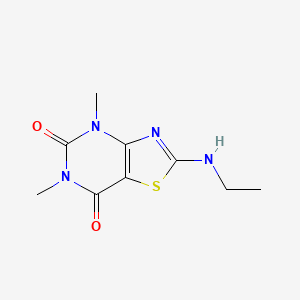

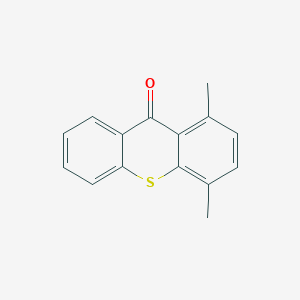
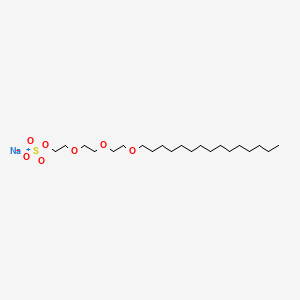
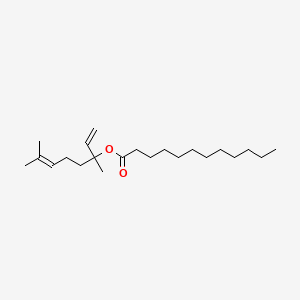
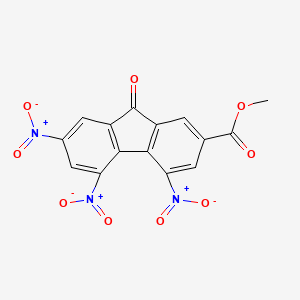
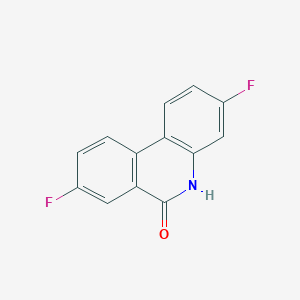
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

